N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide
Description
Chemical Structure & Properties N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide (CAS: 1402155-72-9) is a hybrid compound combining a quinoline-8-sulfonamide core with a cinchona alkaloid-derived substituent. The molecule has a molecular weight of 514.64 g/mol (C₂₉H₃₀N₄O₃S) and features a stereochemically defined (9R)-configured cinchonan moiety linked via a sulfonamide bridge to the 8-position of the quinoline ring . Its synthesis typically involves coupling 8-quinolinesulfochloride with a cinchona alkaloid-derived amine under basic conditions . The compound is light-sensitive and stored under nitrogen at 2–8°C .
Biological Relevance Quinoline-8-sulfonamides are known modulators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism . The cinchona alkaloid moiety, with its rigid bicyclic structure, enhances binding specificity to biological targets, as demonstrated in related compounds .
Properties
Molecular Formula |
C29H30N4O3S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C29H30N4O3S/c1-3-19-18-33-15-12-21(19)16-26(33)29(23-11-14-30-25-10-9-22(36-2)17-24(23)25)32-37(34,35)27-8-4-6-20-7-5-13-31-28(20)27/h3-11,13-14,17,19,21,26,29,32H,1,12,15-16,18H2,2H3/t19-,21-,26-,29-/m0/s1 |
InChI Key |
LODNMXYMCYRCAS-VATHDALSSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and cinchona alkaloid derivatives. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of appropriate starting materials under specific conditions to form the quinoline ring.
Preparation of the Cinchona Alkaloid Derivative: This step involves the modification of cinchona alkaloids to introduce the methoxy group at the 6’ position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .
Scientific Research Applications
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Diversity & Target Engagement
- The target compound’s cinchona alkaloid moiety confers stereochemical rigidity, enhancing binding to chiral biological targets (e.g., enzymes like PKM2) . In contrast, compound 9a replaces the cinchonan group with a triazole-propargyl chain, improving solubility and enabling click chemistry applications .
- Urea/thiourea derivatives of cinchona alkaloids (e.g., –11) exhibit catalytic activity in asymmetric synthesis but lack direct anticancer data .
Anticancer Efficacy Compound 9a (IC₅₀ = 168.7 µg/mL against COLO829 melanoma cells) outperforms cisplatin in selectivity (>97% vs. low selectivity for cisplatin) . The target compound’s efficacy is inferred from its structural similarity to 9a, though its larger cinchonan group may alter pharmacokinetics.
Synthetic Flexibility The target compound’s synthesis (, Scheme 1) uses CuAAC (copper-catalyzed azide-alkyne cycloaddition), a method also applied to triazole-containing analogs like 9a . In contrast, selenourea derivatives () require selenation steps, complicating scalability .
Stereochemical Impact
- The (9R) configuration in the cinchonan moiety is critical for activity, as shown in spirotryprostatin G (), where stereochemistry governs NMR profiles and bioactivity . Compounds with (8α,9S) configurations (–11) exhibit distinct catalytic properties, highlighting the role of stereochemistry .
Table 2: Pharmacokinetic & Physicochemical Properties
| Property | This compound | Compound 9a | Spirotryprostatin G |
|---|---|---|---|
| Molecular Weight (g/mol) | 514.64 | ~500 | 448.5 |
| LogP (Predicted) | ~3.5 (quinoline + lipophilic cinchonan) | ~2.8 | 2.1 |
| Solubility | Low (DMSO-compatible) | Moderate | Poor |
| Stability | Light-sensitive, nitrogen-stored | Stable | Labile |
Biological Activity
N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of this compound is , with a predicted boiling point of approximately 711.7 °C and a density of 1.35 g/cm³ . The compound features a quinoline sulfonamide structure, which is known for various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Its structure suggests potential interactions with various receptors and enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and have antimicrobial properties, while quinoline derivatives often exhibit antimalarial and anticancer activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline sulfonamides. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. A study found that certain quinoline sulfonamides demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential use in treating resistant strains .
Anticancer Potential
The compound's structural features suggest it may also possess anticancer properties. Investigations into related quinoline sulfonamides have shown their ability to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of several quinoline sulfonamides against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound could inhibit cell proliferation significantly. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies suggest that modifications to the quinoline ring or sulfonamide group can enhance biological activity or selectivity towards specific targets. This information is vital for guiding future drug development efforts .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
